molecular formula C17H16N2O2S B2687951 3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 923122-46-7

3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2687951
CAS No.: 923122-46-7
M. Wt: 312.39
InChI Key: KWAYHQLDCSZPMG-UHFFFAOYSA-N
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Description

3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a furan ring, a thiazole ring, and a propanamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)acetamide
  • 3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)butanamide

Uniqueness

3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-2-4-13(5-3-12)15-8-6-14(21-15)7-9-16(20)19-17-18-10-11-22-17/h2-6,8,10-11H,7,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAYHQLDCSZPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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